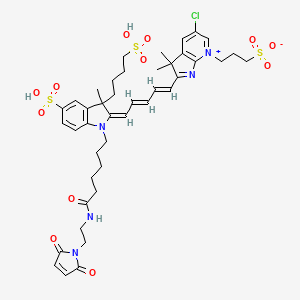
APDye 680 Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APDye 680 Maleimide is a bright and photostable near-infrared dye that is spectrally identical to Alexa Fluor 680 and IRDye 680RD . It is commonly used in small animal imaging applications at the 700 nm wavelength and provides excellent clearance profiles in animals . The compound has a molecular weight of 950.53 and is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The maleimide group is reactive towards thiol groups, making it suitable for conjugation with proteins and other biomolecules . The typical synthetic route involves the reaction of the dye with a maleimide derivative under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of APDye 680 Maleimide involves large-scale chemical synthesis using high-purity reagents and solvents. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure consistency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions
APDye 680 Maleimide primarily undergoes Michael-type addition reactions with thiol groups on proteins and other biomolecules . This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications .
Common Reagents and Conditions
The maleimide-thiol reaction typically occurs at a pH range of 6.5 to 7.5, where the reaction rate with thiols is significantly faster than with amines . Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and expose thiol groups .
Major Products Formed
The major product formed from the reaction of this compound with thiol groups is a stable thiosuccinimide linkage . This linkage is resistant to elimination under physiological conditions, making it suitable for long-term biological applications .
Wissenschaftliche Forschungsanwendungen
APDye 680 Maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Small Animal Imaging: Used for in vivo imaging of small animals due to its near-infrared fluorescence properties.
Protein Labeling: Conjugated to proteins for various biochemical assays and imaging studies.
Flow Cytometry: Used as a fluorescent label in flow cytometry for cell analysis.
Western Blotting: Employed in western blotting techniques for the detection of specific proteins.
Super-Resolution Microscopy: Utilized in advanced imaging techniques like stochastic optical reconstruction microscopy (STORM).
Wirkmechanismus
The mechanism of action of APDye 680 Maleimide involves the formation of a covalent bond between the maleimide group and thiol groups on proteins and other biomolecules . This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications . The resulting thiosuccinimide linkage is stable and resistant to elimination, ensuring long-term stability of the conjugate .
Vergleich Mit ähnlichen Verbindungen
APDye 680 Maleimide is spectrally identical to Alexa Fluor 680 and IRDye 680RD, making it a suitable alternative for applications that require near-infrared fluorescence . Some similar compounds include:
Alexa Fluor 680: A bright, near-infrared fluorescent dye with similar spectral properties.
IRDye 680RD: Another near-infrared dye with comparable fluorescence characteristics.
DyLight 680: A near-infrared dye used in various imaging applications.
This compound stands out due to its excellent photostability and high molar extinction coefficient, making it a reliable choice for long-term imaging studies .
Eigenschaften
Molekularformel |
C42H52ClN5O12S3 |
|---|---|
Molekulargewicht |
950.5 g/mol |
IUPAC-Name |
3-[5-chloro-2-[(1E,3E,5E)-5-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |
InChI |
InChI=1S/C42H52ClN5O12S3/c1-41(2)33-27-30(43)29-46(22-12-26-62(55,56)57)40(33)45-35(41)13-6-4-7-14-36-42(3,20-9-11-25-61(52,53)54)32-28-31(63(58,59)60)16-17-34(32)47(36)23-10-5-8-15-37(49)44-21-24-48-38(50)18-19-39(48)51/h4,6-7,13-14,16-19,27-29H,5,8-12,15,20-26H2,1-3H3,(H3-,44,49,52,53,54,55,56,57,58,59,60) |
InChI-Schlüssel |
WYAWPZSPZDFFKS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Kanonische SMILES |
CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


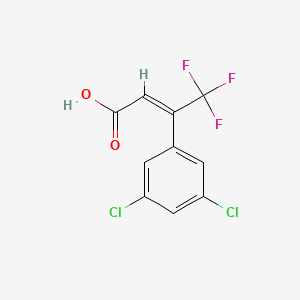
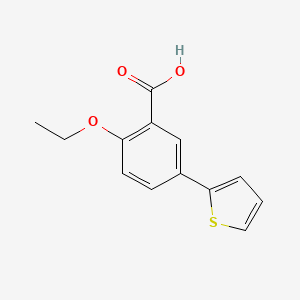


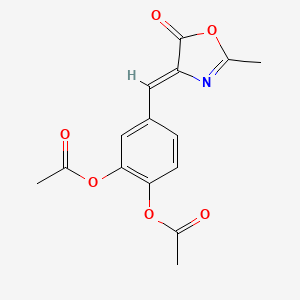
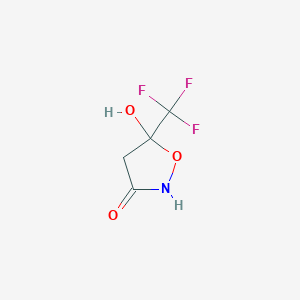
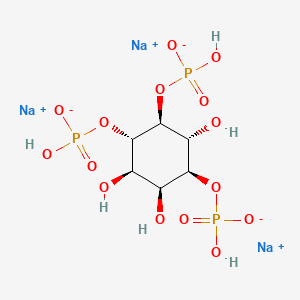
![6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13724410.png)
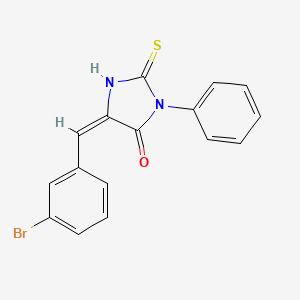

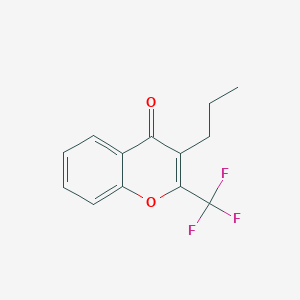
![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)
![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)
